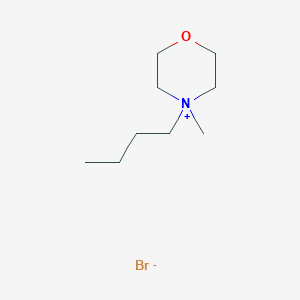
N-Butyl-N-methylmorpholinium bromide
Descripción general
Descripción
N-Butyl-N-methylmorpholinium bromide is a type of quaternary ammonium salt . It can be synthesized from 4-Methylmorpholine, which is also known as N-Methylmorpholine . This compound has been used in the manufacturing of foams, adhesives, and elastomers, as a crosslinker . It is often used in dyes, resins, and pharmaceutical products as a solvent . It has applications as a corrosion inhibitor and anti-scaling agent .
Synthesis Analysis
4-Methylmorpholine can be used to synthesize N-butyl-N-methylmorpholinium bromide through the reaction with bromobutane . The synthesis process involves the Menshutkin reaction .
Chemical Reactions Analysis
N-Butyl-N-methylmorpholinium bromide can be synthesized from 4-Methylmorpholine and bromobutane . The specific reaction mechanism or other chemical reactions involving this compound are not provided in the search results.
Aplicaciones Científicas De Investigación
Thermal and Electrochemical Properties
N-Butyl-N-methylmorpholinium bromide, along with other morpholinium salts, has been studied for its thermal properties and electrochemical stabilities. These salts, including N-butyl-N-methylmorpholinium bromide, were found to decompose below approximately 230.00 °C and possess melting points above 100.00 °C. They demonstrated electrochemical windows ranging from 3.3 V to 3.6 V, indicating their potential use in electrochemical applications (Cha et al., 2005).
Degradation in Ultrasound Assisted Systems
Research has explored the degradation of ionic liquids like N-butyl-N-methylmorpholinium bromide in ultrasound and zero-valent iron activated carbon (ZVI/AC) micro-electrolysis systems. The study found effective degradation through sequential oxidation, transforming into hydroxyl, carbonyl, and carboxyl groups, and then breaking the N-butyl side chain to form final products like N-methylmorpholinium (Zhou et al., 2013).
Solubility in Absorption Refrigeration
N-butyl-N-methylmorpholinium bromide has been investigated as an anti-crystallization additive in lithium bromide and water systems, commonly used in absorption refrigeration technology. The solubility of this ternary system was determined, highlighting its potential utility in enhancing the efficiency of absorption refrigeration cycles (Królikowska & Hofman, 2019).
Enzyme Activity Protection
The activity and structure of lysozyme were studied in different ionic liquid formulations containing N-butyl-N-methylmorpholinium bromide. Some formulations showed enhanced enzyme activity and greater protection, suggesting the utility of N-butyl-N-methylmorpholinium bromide in biochemical applications, especially in enzyme preservation and activity enhancement (Satish et al., 2019).
(Vapor + Liquid) Phase Equilibria in Absorption Refrigeration
Another study focused on the (vapor + liquid) equilibria of binary mixtures composed of bromide-based ionic liquid and water, including N-butyl-N-methylmorpholinium bromide. This research aimed to explore their potential applications as working fluids in absorption refrigeration technology, providing valuable insights for their use in industrial-scale refrigeration (Królikowska et al., 2019).
Kinetic Effects on CO2 Hydrate Formation
The kinetic effects of N-butyl-N-methylmorpholinium bromide on CO2 gas hydrate formation were experimentally investigated. This research highlighted its dual role as both a kinetic inhibitor and promoter under different conditions, contributing to the understanding of its impact on gas hydrate formation processes (Shen et al., 2016).
Safety and Hazards
Direcciones Futuras
N-Butyl-N-methylmorpholinium bromide has potential applications in the field of energy storage, specifically in zinc-bromine flow batteries . It has been observed that electrolytes with this compound display a higher resistance in voltage and higher energy efficiency, making it a promising alternative to other bromine complexing agents .
Propiedades
IUPAC Name |
4-butyl-4-methylmorpholin-4-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO.BrH/c1-3-4-5-10(2)6-8-11-9-7-10;/h3-9H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEIRJDUZYOROE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCOCC1)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70519790 | |
| Record name | 4-Butyl-4-methylmorpholin-4-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70519790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-4-methylmorpholin-4-ium bromide | |
CAS RN |
75174-77-5 | |
| Record name | 4-Butyl-4-methylmorpholin-4-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70519790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


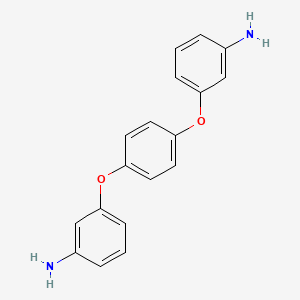
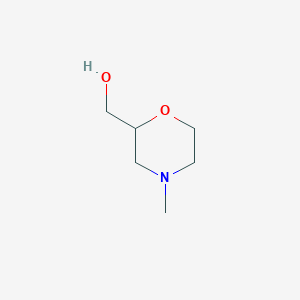
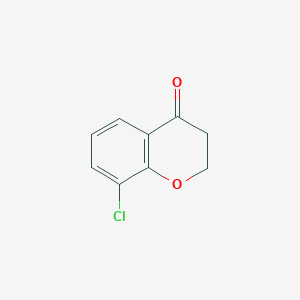





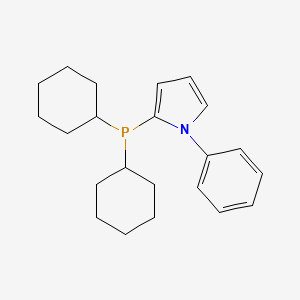


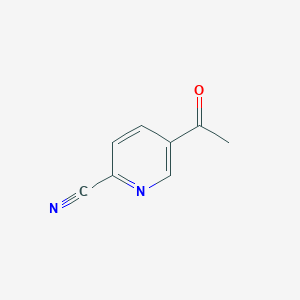
![Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1590284.png)